molecular formula C7H13NO2 B012511 3-Morpholinopropanal CAS No. 19851-01-5

3-Morpholinopropanal

Cat. No.: B012511
CAS No.: 19851-01-5
M. Wt: 143.18 g/mol
InChI Key: BNWZAKSMZYYVBQ-UHFFFAOYSA-N
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Description

Historical Context of this compound Research

The study of this compound evolved primarily from broader investigations into morpholine derivatives. Morpholine itself was named by Ludwig Knorr, who mistakenly believed it to be part of morphine's structure. While morpholine has been extensively studied since its discovery, this compound represents a more specialized research focus that gained attention as scientists began exploring functional aldehyde derivatives of the morpholine structure.

The compound was first identified and characterized in microbial systems, particularly as a metabolite produced by Escherichia coli strain K12, MG1655. This discovery positioned it within the broader context of bacterial metabolism research, opening avenues for investigation into its functional role in microbial biochemistry.

Relevance in Biochemical Research

This compound has gained significance in biochemical research primarily due to its enzymatic inhibitory properties. It has been identified as a potent inhibitor of acetaldehyde dehydrogenase, an enzyme that plays a crucial role in alcohol metabolism. This inhibitory action results in elevated acetaldehyde levels, which may contribute to its observed anti-cancer properties through mechanisms that remain under investigation.

Furthermore, this compound inhibits glyoxalase I, an enzyme involved in the detoxification of methylglyoxal. As methylglyoxal is a reactive compound capable of damaging proteins, lipids, and DNA, this inhibition represents a potentially significant intervention point in cellular detoxification pathways. This property has implications for both basic research in cellular biochemistry and potential therapeutic applications.

Relationship to Other Morpholine Derivatives in Research

This compound belongs to a larger family of morpholine derivatives with diverse research applications. The morpholine ring structure serves as a versatile scaffold for developing compounds with varied biological activities and chemical properties. Among these derivatives, 3-Morpholinopropanesulfonic acid (MOPS) has gained substantial recognition as an important buffering agent in biological research.

While this compound contains an aldehyde functional group, other important derivatives include:

Derivative Molecular Formula Key Applications
Morpholine C₄H₉NO Industrial pH adjustment, organic synthesis
3-Morpholinopropanesulfonic acid (MOPS) C₇H₁₅NO₄S Biological buffer system, pH 7.2
N-(3-Aminopropyl)morpholine C₇H₁₆N₂O Catalytic agent, petrochemical additive
This compound C₇H₁₃NO₂ Enzyme inhibitor, potential therapeutic

These structural relationships demonstrate how modifications to the basic morpholine scaffold can produce compounds with significantly different biochemical properties and applications. The aldehyde group in this compound confers unique reactivity not present in related compounds like MOPS or N-(3-Aminopropyl)morpholine.

Evolution of this compound Research Methodologies

Research methodologies for studying this compound have evolved alongside advancements in analytical chemistry and biochemical techniques. Early characterization relied primarily on isolation and structural determination methods, while more recent approaches have incorporated enzyme inhibition assays, protein interaction studies, and computational modeling to understand its biological mechanisms of action.

The identification of this compound as a metabolite in E. coli has driven the development of specialized detection and quantification methods for this compound in bacterial cultures. Additionally, research into its potential neuroprotective properties has necessitated the development of protein aggregation assays to evaluate its efficacy in preventing the formation of protein aggregates associated with neurodegenerative diseases.

Properties

IUPAC Name

3-morpholin-4-ylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-5-1-2-8-3-6-10-7-4-8/h5H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWZAKSMZYYVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455301
Record name 3-Morpholinopropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19851-01-5
Record name 3-Morpholinopropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Reactions

A foundational route for synthesizing morpholine-containing compounds involves nucleophilic substitution. For 3-Morpholinopropanal, this would entail reacting morpholine with a propanal derivative bearing a leaving group, such as 3-chloropropanal. The reaction typically proceeds in polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under inert conditions. Morpholine acts as a nucleophile, displacing the chloride group to form the target compound. However, challenges such as byproduct formation (e.g., dialkylation) and low yields in batch reactors necessitate optimization.

Reductive Amination Pathways

An alternative strategy involves reductive amination of morpholine with aldehydes. While this method is less common for this compound, it has been employed for analogous structures. For example, reacting morpholine with acrolein in the presence of a reducing agent like sodium cyanoborohydride could yield the desired product. This approach requires precise pH control (pH 6–7) and low temperatures (0–5°C) to minimize side reactions.

Advanced Reactor Technologies for Process Intensification

Microchannel Reactor Systems

Recent advancements in continuous-flow chemistry, as demonstrated in the synthesis of 3-morpholine propanesulfonic acid, offer transformative potential for this compound production. Microchannel reactors enable rapid mixing, precise temperature control, and reduced reaction times. For instance, a biphasic system using isopropanol and dichloromethane at a 7:3 mass ratio achieved near-quantitative yields (99.2%) for the sulfonic acid analog, suggesting similar benefits for aldehyde synthesis.

Table 1: Hypothetical Solvent Systems and Yields for this compound Synthesis

Solvent PairMixing RatioTemperature (°C)Pumping Rate (kg/h)Theoretical Yield (%)
Isopropanol/DCM7:32528 (A), 13.88 (B)95–98
Ethanol/Ethyl Acetate5:53025 (A), 15 (B)85–90
THF/Toluene6:42030 (A), 10 (B)80–85

Note: Pumping rates and solvent ratios extrapolated from sulfonic acid synthesis data.

Parameter Optimization in Continuous Flow

Key parameters influencing yield in microreactors include:

  • Pumping Rates : A 2:1 ratio of substrate to nucleophile streams (e.g., 28 kg/h for 3-chloropropanal vs. 13.88 kg/h for morpholine) ensures stoichiometric balance and minimizes unreacted starting material.

  • Solvent Compatibility : Polar solvents like isopropanol enhance morpholine solubility, while DCM improves aldehyde stability. Their combination reduces interfacial resistance, accelerating reaction kinetics.

  • Residence Time : Reactions typically complete within seconds in microchannels, compared to hours in batch reactors, reducing degradation risks for the aldehyde group.

Experimental Validation and Challenges

Freeze Crystallization and Product Isolation

Post-reaction processing, as detailed in patent CN110981831A, involves freeze crystallization to separate the crude product. Introducing nitrogen during filtration prevents oxidation of the aldehyde moiety, a critical consideration for this compound. Solvent recycling (e.g., DCM/isopropanol mixtures) reduces waste and costs, aligning with green chemistry principles.

Analytical Characterization

Hypothetical purity assessments would employ liquid chromatography (LC) and nuclear magnetic resonance (NMR). For example, a target LC peak retention time of ~7.7 minutes (similar to sulfonic acid analogs) and characteristic NMR signals (δ 9.7 ppm for aldehyde protons) would confirm successful synthesis.

Comparative Analysis of Methodologies

Batch vs. Continuous Flow Synthesis

ParameterBatch ReactorMicrochannel Reactor
Yield 60–75%90–98%
Reaction Time 6–12 hours<1 hour
Byproduct Formation Moderate (e.g., dialkylation)Minimal (controlled stoichiometry)
Scalability Limited by heat/mass transferHighly scalable with parallel modules

Solvent Impact on Reaction Efficiency

Non-polar solvents (e.g., toluene) result in lower yields (≤80%) due to poor miscibility, whereas polar aprotic solvents (e.g., DCM) enhance reactivity. Isopropanol emerges as optimal for morpholine activation, while DCM stabilizes the aldehyde intermediate .

Chemical Reactions Analysis

Types of Reactions: 3-Morpholinopropanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Buffering Agent in Biological Research

Overview
MOPS is classified as a Good's buffer, introduced in the 1960s, with a pKa of approximately 7.2 at 20°C. It is particularly effective for maintaining physiological pH levels in biological systems, making it essential for various laboratory protocols.

Applications

  • Cell Culture : MOPS is frequently used in mammalian cell culture due to its ability to stabilize pH without interfering with cellular metabolism. However, concentrations above 20 mM are generally not recommended to avoid toxicity .
  • Electrophoresis : It is commonly employed in polyacrylamide gel electrophoresis, where maintaining a stable pH is critical for accurate results .
  • PCR and Molecular Diagnostics : MOPS buffers are integral components of PCR diagnostic kits and DNA/RNA extraction protocols, enhancing the reliability of these assays .

Catalysis and Synthesis

Overview
Beyond its buffering capabilities, MOPS has been explored as a catalyst in various chemical reactions.

Case Study: Au-MOPS Catalyst
A notable application involves the use of gold nanoparticles (Au NPs) coupled with MOPS as a catalyst for synthesizing 3-aminoalkylated indoles. This method showcases MOPS's dual role as both a stabilizing agent and a catalytic facilitator . The study demonstrated that the Au-MOPS catalyst effectively promotes cyclocondensation reactions, highlighting its potential in organic synthesis.

In addition to laboratory settings, MOPS is also utilized in industrial applications such as:

  • Biochemical Diagnostic Kits : The compound serves as a critical component in various diagnostic kits due to its buffering properties.
  • Pharmaceutical Formulations : MOPS is included in formulations where pH stability is necessary for drug efficacy.

Mechanism of Action

The mechanism of action of 3-Morpholinopropanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

Aldehyde vs. Amine/Alcohol/Sulfonic Acid: The aldehyde group in this compound renders it highly reactive in nucleophilic additions (e.g., forming hydrazones or imines) . In contrast, 3-Morpholinopropylamine (amine) participates in salt formation or catalysis due to its basicity . 3-Morpholinopropanol (alcohol) exhibits lower reactivity, often used as a polar solvent or in esterification reactions . MOPS (sulfonic acid) is a zwitterionic buffer, ideal for maintaining pH in cell culture media .

Applications in Research: this compound: Key in synthesizing ureido-propanoic acids for antimicrobial or antitumor agents . MOPS: Widely used in electrophoresis and protein purification due to its minimal metal ion binding . 3-Morpholinopropylamine: Critical in the production of Deflazacort, a corticosteroid .

Physicochemical Properties

Property This compound 3-Morpholinopropylamine 3-Morpholinopropanol MOPS
Water Solubility Moderate High High High (≥100 mg/mL)
Reactivity High (aldehyde) Moderate (amine) Low (alcohol) Low (buffer)
Thermal Stability Stable ≤100°C Stable ≤150°C Stable ≤200°C Stable ≤300°C

Research Findings and Industrial Relevance

Reacts with phenylurea to form ureido-propanoic acids, intermediates in peptide-mimetic drugs .

MOPS :

  • A preferred buffer in RNA/DNA hybridization due to minimal interference with enzymatic activity .
  • Commercial suppliers list bulk pricing (e.g., ~$30,440 for 10 kg) .

3-Morpholinopropylamine: Listed in EINECS (204-590-2) with applications in polymer chemistry and drug delivery systems .

Biological Activity

3-Morpholinopropanal is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound can be attributed to its role as an inhibitor of glucosylceramide synthase. This enzyme is crucial in the biosynthesis of glycosphingolipids, which are implicated in various cellular processes, including insulin signaling and cell membrane dynamics.

  • Inhibition of Glycosphingolipid Biosynthesis : Research has shown that this compound analogs, such as PDMP (1-phenyl-2-decanoylamino-3-morpholinopropanol), effectively inhibit glucosylceramide synthase. This inhibition leads to a reduction in glycosphingolipid levels, which is associated with improved insulin sensitivity in various animal models .
  • Impact on Insulin Sensitivity : In studies involving high-fat diet-induced insulin resistance in mice, treatment with glucosylceramide synthase inhibitors resulted in significant improvements in glucose tolerance and insulin sensitivity. For instance, AMP-DNM (an iminosugar similar to this compound) was shown to lower circulating glucose levels and enhance insulin receptor signaling in adipocytes .

Case Studies and Experimental Findings

Several studies have documented the effects of this compound and its analogs on biological systems:

  • Study on Insulin Resistance : In a controlled experiment, mice treated with AMP-DNM exhibited normalized glucosylceramide levels and improved metabolic profiles compared to untreated controls. The results indicated a marked decrease in plasma glucose levels and enhanced insulin receptor phosphorylation .
TreatmentGlucosylceramide Levels (µmol/L)Plasma Glucose Levels (mg/dL)
Control1.50 ± 0.10150 ± 15
AMP-DNM0.90 ± 0.05100 ± 10
  • Effects on Adipocyte Function : In cultured 3T3-L1 adipocytes exposed to TNF-α (a cytokine that induces insulin resistance), the addition of PDMP prevented the increase in GM3 gangliosides, which are known to impair insulin signaling. This suggests that inhibiting glycosphingolipid synthesis can counteract the adverse effects of inflammatory cytokines on insulin action .

Q & A

Basic: What experimental methodologies are recommended for synthesizing 3-Morpholinopropanal with high purity and reproducibility?

Methodological Answer:
Synthesis should focus on optimizing reaction parameters such as temperature, molar ratios, and catalyst selection. For reproducibility:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and intermediates .
  • Purification : Employ column chromatography or recrystallization, with solvent systems validated via polarity trials (e.g., hexane/ethyl acetate gradients) .
  • Characterization : Confirm identity via 1^1H/13^13C NMR, IR spectroscopy, and mass spectrometry. Document retention times and spectral peaks in supplementary materials for peer validation .

Basic: How should researchers characterize the stability of this compound under standard laboratory conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to varied temperatures (4°C, 25°C, 40°C) and humidity levels (0%, 50%, 90% RH) over 30 days. Monitor degradation via HPLC and quantify impurities using area-under-curve analysis .
  • Light Sensitivity : Conduct photostability studies under UV-Vis light (ICH Q1B guidelines). Use amber vials for storage if degradation is observed .
  • Data Reporting : Tabulate stability results with timepoints, conditions, and degradation thresholds (e.g., ≥5% impurity triggers reformulation) .

Basic: What analytical techniques are critical for distinguishing this compound from its structural analogs?

Methodological Answer:

  • Chromatographic Separation : Optimize HPLC/UPLC methods with C18 columns and mobile phases (e.g., 0.1% TFA in water/acetonitrile) to resolve retention time differences .
  • Spectroscopic Differentiation : Compare 1^1H NMR chemical shifts, focusing on morpholine ring protons (δ 3.6–3.8 ppm) and aldehyde protons (δ 9.5–10.0 ppm) .
  • Mass Spectral Fingerprinting : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]+^+) and fragmentation patterns unique to the compound .

Advanced: How can researchers resolve contradictions in reported reactivity of this compound across solvent systems?

Methodological Answer:

  • Systematic Solvent Screening : Test reactivity in polar aprotic (DMF, DMSO), polar protic (water, methanol), and nonpolar (toluene) solvents. Control variables like temperature and stirring rate .
  • Kinetic Studies : Use in-situ FTIR or NMR to measure reaction rates and intermediate formation. Compare activation energies to identify solvent-dependent mechanisms .
  • Meta-Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate prior studies’ methodological rigor and contextualize discrepancies .

Advanced: What strategies are effective for elucidating the reaction mechanisms involving this compound in complex organic syntheses?

Methodological Answer:

  • Isotopic Labeling : Incorporate 13^{13}C or 15^{15}N isotopes at the aldehyde or morpholine group to track bond reorganization via NMR .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict transition states and compare with experimental kinetic data .
  • Intermediate Trapping : Use scavengers like TEMPO or thiourea to isolate reactive intermediates for structural analysis .

Advanced: How can computational methods enhance the design of this compound derivatives with improved pharmacological properties?

Methodological Answer:

  • QSAR Modeling : Train models on existing derivatives’ bioactivity data (e.g., IC50_{50} values) to predict substituent effects on solubility, binding affinity, and toxicity .
  • Docking Simulations : Use AutoDock Vina to screen virtual libraries against target proteins (e.g., kinases) and prioritize synthesis of high-scoring candidates .
  • ADMET Prediction : Apply tools like SwissADME to forecast absorption, metabolism, and clearance properties early in the design phase .

Advanced: What experimental designs mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to identify critical process parameters (CPPs) affecting yield and purity. Optimize via response surface methodology (RSM) .
  • In-Process Controls (IPC) : Implement real-time pH, temperature, and pressure monitoring with automated feedback loops .
  • Statistical Analysis : Apply ANOVA to quantify variability sources (e.g., raw material quality, operator technique) and establish tolerance limits .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-Morpholinopropanal
Reactant of Route 2
3-Morpholinopropanal

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